4-(2-(2-Bromobenzylidene)hydrazinyl)-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-(2-(2-Bromobenzylidene)hydrazinyl)-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a triazole ring, a bromobenzylidene group, and an ethoxyphenyl group, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(2-Bromobenzylidene)hydrazinyl)-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps. One common method includes the condensation of 2-bromobenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with 4-ethoxyphenyl isothiocyanate to form the final triazole compound. The reaction conditions often involve refluxing in ethanol or another suitable solvent, with the use of catalysts to enhance the reaction rate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can improve yield and purity while reducing production time and costs. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(2-(2-Bromobenzylidene)hydrazinyl)-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromobenzylidene group can be reduced to form the corresponding benzyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include disulfides, sulfonic acids, benzyl derivatives, and various substituted triazole compounds. These products can be further utilized in synthetic chemistry and pharmaceutical applications .
Scientific Research Applications
4-(2-(2-Bromobenzylidene)hydrazinyl)-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 4-(2-(2-Bromobenzylidene)hydrazinyl)-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring and bromobenzylidene group play crucial roles in these interactions, contributing to the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(2-Bromobenzylidene)hydrazino)-N-(4-ethoxyphenyl)-2-oxoacetamide
- 2-(((2-(2-Bromobenzylidene)hydrazino)(oxo)ac)amino)-N-(4-ethoxyphenyl)benzamide
Uniqueness
4-(2-(2-Bromobenzylidene)hydrazinyl)-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol is unique due to its combination of a triazole ring, bromobenzylidene group, and ethoxyphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
CAS No. |
624724-83-0 |
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Molecular Formula |
C17H16BrN5OS |
Molecular Weight |
418.3 g/mol |
IUPAC Name |
4-[(2E)-2-[(2-bromophenyl)methylidene]hydrazinyl]-3-(4-ethoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H16BrN5OS/c1-2-24-14-9-7-12(8-10-14)16-20-21-17(25)23(16)22-19-11-13-5-3-4-6-15(13)18/h3-11,22H,2H2,1H3,(H,21,25)/b19-11+ |
InChI Key |
BBXUTNYMIQVWES-YBFXNURJSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=S)N2N/N=C/C3=CC=CC=C3Br |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=S)N2NN=CC3=CC=CC=C3Br |
Origin of Product |
United States |
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